molecular formula C11H21NO2 B10792952 3-((Cyclobutanecarbonyloxy)-1-methylpropyl)dimethylammonium Oxalate

3-((Cyclobutanecarbonyloxy)-1-methylpropyl)dimethylammonium Oxalate

Cat. No.: B10792952
M. Wt: 199.29 g/mol
InChI Key: ADDMHRDNMJOPOR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Cyclobutanecarbonyloxy)-1-methylpropyl)dimethylammonium Oxalate can be achieved through the alkylation of enolate ions. Enolates can be alkylated in the alpha position through an S_N2 reaction with alkyl halides. During this reaction, an α-hydrogen is replaced with an alkyl group, forming a new carbon-carbon bond . The reaction conditions typically involve the use of a strong base, such as sodium ethoxide, to generate the enolate ion from a carbonyl compound.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow microreactors, which offer advantages such as larger specific surface area, higher mixing efficiency, and faster heat and mass transfer rates compared to conventional batch reactors . These reactors can be used to perform photochemical transformations under mild reaction conditions, reducing the formation of byproducts and improving process efficiency.

Chemical Reactions Analysis

Types of Reactions

3-((Cyclobutanecarbonyloxy)-1-methylpropyl)dimethylammonium Oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups.

Scientific Research Applications

3-((Cyclobutanecarbonyloxy)-1-methylpropyl)dimethylammonium Oxalate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-((Cyclobutanecarbonyloxy)-1-methylpropyl)dimethylammonium Oxalate involves its interaction with molecular targets and pathways. The compound can act as a catalyst or reactant in various chemical reactions, facilitating the formation of new products. Its quaternary ammonium structure allows it to interact with negatively charged molecules, influencing their reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((Cyclobutanecarbonyloxy)-1-methylpropyl)dimethylammonium Oxalate is unique due to its specific structure, which combines a cyclobutanecarbonyloxy group with a dimethylammonium moiety. This unique structure imparts distinct reactivity and stability, making it suitable for specialized applications in various fields.

Properties

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

3-(dimethylamino)butyl cyclobutanecarboxylate

InChI

InChI=1S/C11H21NO2/c1-9(12(2)3)7-8-14-11(13)10-5-4-6-10/h9-10H,4-8H2,1-3H3

InChI Key

ADDMHRDNMJOPOR-UHFFFAOYSA-N

Canonical SMILES

CC(CCOC(=O)C1CCC1)N(C)C

Origin of Product

United States

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